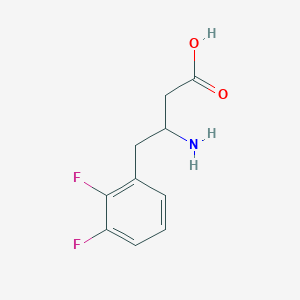

3-Amino-4-(2,3-difluorophenyl)butyric Acid

Description

Significance of Fluorinated β-Amino Acids in Contemporary Chemical Biology

The strategic incorporation of fluorine into amino acids has become a powerful tool in drug discovery and protein engineering. nih.gov Fluorinated β-amino acids, in particular, have garnered substantial attention for their ability to confer advantageous properties to peptides and other bioactive molecules. rsc.org The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. acs.orgrsc.org

The high electronegativity of fluorine can lead to enhanced binding affinities with biological targets and can influence the secondary structure of peptides. nih.govnih.gov For instance, fluorinated β-peptides have been shown to form stable helical structures. thieme-connect.com Furthermore, the replacement of hydrogen with fluorine can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. nih.gov The unique characteristics of the carbon-fluorine bond can also introduce novel electronic effects that modulate biological activity. mdpi.com Researchers have successfully utilized fluorinated amino acids to develop potent enzyme inhibitors and to create peptides with enhanced proteolytic stability. nih.govthieme-connect.com The site-selective introduction of fluorine into amino acids and peptides is an emerging approach to modify their physicochemical and biological properties. rsc.org

Contextualizing 3-Amino-4-(2,3-difluorophenyl)butyric Acid within β-Amino Acid Research

While research on this compound is specific, it is part of a broader investigation into β-amino acids. β-amino acids are structural isomers of the common α-amino acids and are key components in the synthesis of various pharmaceutical agents. For example, β-amino acids are integral to the structure of drugs like sitagliptin, an antidiabetic agent. mdpi.com

The aryl substitution on the β-amino acid scaffold is a critical area of research. For instance, (S)-3-amino-3-phenylpropionic acid is a key precursor for the synthesis of dapoxetine, a selective serotonin (B10506) reuptake inhibitor. mdpi.com The specific substitution pattern of fluorine atoms on the phenyl ring, as seen in this compound, is anticipated to fine-tune the molecule's biological activity and properties. The positioning of the two fluorine atoms at the 2 and 3 positions of the phenyl ring is expected to create a unique electronic and steric profile compared to other fluorinated analogues, such as the well-studied (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.govbldpharm.com The investigation of such analogues helps in understanding the structure-activity relationship and in designing molecules with desired therapeutic effects.

| Compound | Key Research Focus | Potential Application |

|---|---|---|

| (S)-3-amino-3-phenylpropionic acid | Precursor for Dapoxetine synthesis | Antidepressant |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Intermediate in the synthesis of Sitagliptin | Antidiabetic |

| (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid | GABA-AT inactivator | Potential treatment for epilepsies and addictions nih.gov |

| 4-amino-3-hydroxybutanoic acid (GABOB) | Agonist at GABA(C) receptors | Neurological research nih.gov |

Overview of Research Trajectories for Aryl-Substituted Butyric Acid Derivatives

Research into aryl-substituted butyric acid derivatives is diverse and has led to the development of compounds with a wide range of biological activities. These derivatives are explored for their potential as therapeutic agents in various diseases.

One significant area of research is in cancer therapy. Butyric acid itself is known to induce cell differentiation and inhibit the proliferation of cancer cells. nih.govnih.gov Derivatives of butyric acid, such as pivalyloxymethyl butyrate (B1204436) (AN-9), have been developed as pro-drugs to improve the delivery and efficacy of butyric acid. nih.gov Another study has shown that 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can act as anticancer candidates with antioxidant properties. mdpi.com

Furthermore, aryl-substituted butyric acids are investigated for their role in modulating neurotransmitter systems. The structural similarity of some derivatives to neurotransmitters like GABA allows them to interact with GABA receptors, suggesting potential applications in neurological disorders. nih.gov The synthesis of various aryl-substituted derivatives, including those with heterocyclic substitutions, continues to be an active area of research to discover novel compounds with improved pharmacological profiles. researchgate.net

| Derivative Class | Research Area | Example Compound | Reported Activity |

|---|---|---|---|

| Butyric acid pro-drugs | Oncology | Pivalyloxymethyl butyrate (AN-9) | Induces cytodifferentiation and inhibits proliferation of leukemic cells nih.gov |

| Hydroxy-substituted propanoic acids | Oncology/Antioxidants | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer and antioxidant properties mdpi.com |

| Aryl-substituted butenoic acids | Medicinal Chemistry | 4-aryl-2-hydroxy-4-oxo-2-butenoic acid amides | Biological activity screening researchgate.net |

| General butyric acid derivatives | Oncology/Hematology | Butyric acid | Treatment of colorectal cancer and hemoglobinopathies nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

3-amino-4-(2,3-difluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11F2NO2/c11-8-3-1-2-6(10(8)12)4-7(13)5-9(14)15/h1-3,7H,4-5,13H2,(H,14,15) |

InChI Key |

PPCZVMSOTZGQSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies for 3 Amino 4 2,3 Difluorophenyl Butyric Acid and Analogues

General Approaches for Fluorinated β-Amino Acid Synthesis

The construction of fluorinated β-amino acids can be achieved through several general methodologies, primarily involving the strategic introduction of fluorine or the use of pre-fluorinated precursors.

Selective Fluorination Techniques

Direct fluorination of an existing amino acid scaffold is a common strategy. This can involve the use of various fluorinating agents to replace a hydroxyl group or a C-H bond with fluorine. For instance, deoxyfluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can convert β-hydroxy-α-amino acids into their β-fluoro derivatives. Another approach is the palladium-catalyzed fluorination of unactivated C(sp³)–H bonds, which allows for the site-selective introduction of fluorine.

| Technique | Reagent Example | Description |

| Deoxyfluorination | DAST, Deoxo-Fluor® | Replaces a hydroxyl group with a fluorine atom. |

| C-H Fluorination | Pd-catalysis with a fluorine source | Site-selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond. |

Exploitation of Pre-fluorinated Building Blocks

An alternative and often more straightforward approach involves the use of commercially available or readily synthesized fluorinated starting materials. rsc.org These building blocks, which already contain the desired fluoro-substituted aryl or alkyl group, can then be elaborated into the target β-amino acid through various standard organic transformations. This method avoids the often harsh conditions and selectivity issues associated with direct fluorination of complex molecules. For the synthesis of 3-amino-4-(2,3-difluorophenyl)butyric acid, a suitable pre-fluorinated building block would be 2,3-difluorobenzaldehyde (B42452) or a related derivative.

| Building Block Type | Example | Subsequent Reactions |

| Fluorinated Aldehyde | 2,3-Difluorobenzaldehyde | Aldol condensation, Mannich reaction, or other C-C bond-forming reactions. |

| Fluorinated Halide | 1-Bromomethyl-2,3-difluorobenzene | Grignard reaction, Wittig reaction, or other coupling reactions. |

Utilization of Fluorine-Containing β-Lactam Intermediates

β-Lactams, or 2-azetidinones, are versatile intermediates in the synthesis of β-amino acids. The strained four-membered ring can be readily opened to yield the desired acyclic amino acid. Fluorine-containing β-lactams can be prepared through methods such as the Staudinger cycloaddition between a ketene (B1206846) and a fluorinated imine. Subsequent hydrolysis of the β-lactam ring provides the target fluorinated β-amino acid. This method offers good stereochemical control, making it valuable for the synthesis of enantiomerically pure compounds. nih.gov

| β-Lactam Formation Method | Key Reactants | Subsequent Step |

| Staudinger Cycloaddition | Ketene and a fluorinated imine | Ring-opening hydrolysis |

| Ester Enolate-Imine Condensation | Ester enolate and a fluorinated imine | Ring-opening hydrolysis |

Enantioselective and Stereoselective Synthesis of this compound Precursors

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Chiral Pool Approaches (e.g., from (S)-Serine for related compounds)

A powerful strategy for asymmetric synthesis is the use of readily available chiral molecules, known as the chiral pool. Natural amino acids, such as (S)-serine, are excellent starting materials for this purpose. A known enantiospecific synthesis of the related compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, utilizes (S)-serine as the chiral precursor. researchgate.net This multi-step synthesis involves the conversion of (S)-serine into a chiral aziridine (B145994) derivative. The crucial step is the ring-opening of this N- and O-protected (R)-aziridin-2-methanol with a trifluorophenyl Grignard reagent. researchgate.net This approach establishes the desired stereocenter, which is then carried through to the final product. A similar strategy could be envisioned for the synthesis of (R)-3-amino-4-(2,3-difluorophenyl)butyric acid.

Reaction Scheme for a Related Trifluorophenyl Analog from (S)-Serine: researchgate.net

(S)-Serine → Multi-step conversion → (R)-Aziridin-2-methanol derivative + (2,4,5-Trifluorophenyl)magnesium bromide → N- and O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol → Further steps → (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Asymmetric Catalysis in β-Amino Acid Construction (e.g., for related compounds)

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral molecules. For the synthesis of β-amino acids, several catalytic asymmetric methods have been developed. One of the most effective is the asymmetric hydrogenation of β-enamino esters or related unsaturated precursors. Chiral rhodium and ruthenium complexes with phosphine (B1218219) ligands are commonly used as catalysts for this transformation, often achieving high enantioselectivities. nih.govthieme-connect.de For instance, N-aryl β-enamino esters can be hydrogenated using a Rh-TangPhos catalyst to yield N-aryl β-amino esters with up to 96.3% enantiomeric excess (ee). nih.gov

Another approach involves the asymmetric reduction of β-keto esters. The use of chiral catalysts, such as those based on ruthenium, can facilitate the enantioselective reduction of the ketone to a hydroxyl group, which can then be converted to the amino group with stereochemical control. nih.gov

| Asymmetric Catalytic Method | Substrate Type | Catalyst Example | Product Type | Reported Enantioselectivity |

| Asymmetric Hydrogenation | β-Enamino esters | Rh-TangPhos | β-Amino esters | Up to 96.3% ee nih.gov |

| Asymmetric Hydrogenation | β-(Acylamino)acrylates | Rhodium-phosphine complexes | N-Acyl-β-amino acids | High ee values reported figshare.com |

| Asymmetric Reduction | β-Keto esters | Ru(II) complexes | β-Hydroxy esters | High diastereo- and enantioselectivity nih.gov |

Kinetic Resolution Methodologies (e.g., lipase-catalyzed hydrolysis of esters for related compounds)

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Among the most effective and widely used catalysts for this purpose are enzymes, particularly lipases, due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.

Lipase-catalyzed hydrolysis of racemic esters is a well-established method for obtaining enantiomerically pure β-amino acids. nih.gov In this process, a racemic ester of the β-amino acid is subjected to hydrolysis catalyzed by a specific lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the S-enantiomer) into the corresponding carboxylic acid, while leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester. The resulting mixture of the amino acid and the amino ester can then be separated, providing access to both enantiomers in high enantiomeric purity.

An efficient enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers using Lipase PSIM from Burkholderia cepasia. nih.gov This process involves the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. The preparative-scale resolutions yield the unreacted amino esters and the product amino acids with excellent enantiomeric excess (ee) values (≥99%) and good chemical yields (>48%). nih.gov Other lipases, such as Candida antarctica Lipase B (CAL-B), have also been successfully employed for the resolution of β-amino carboxylic esters through hydrolysis in various solvent systems. nih.gov

The choice of lipase, solvent, and temperature is critical for achieving high selectivity and efficiency. For instance, Lipase TL IM from Thermomyces lanuginosus has been used to catalyze the Michael addition of aromatic amines to acrylates, producing β-amino acid esters under green reaction conditions. mdpi.com The optimization of these parameters is essential to maximize yield and enantioselectivity while minimizing by-product formation. mdpi.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution for β-Amino Acid Derivatives

| Enzyme | Substrate Type | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepasia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | iPr₂O | 45 °C | Unreacted (R)-amino esters and (S)-amino acids with ≥99% ee and >48% yield. | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic β-amino carboxylic esters | n-hexane or 2-methyl-2-butanol | Not Specified | Effective for preparing various N-benzylated β-amino acids. | nih.gov |

| Lipase AK (Pseudomonas fluorescens) | Racemic ethyl-2-hydroxy-4-phenylbutyrate | Ethenylethanoate | 30 °C | Produced Ethyl (R)-2-hydroxy-4-phenylbutyrate with up to 99% ee. | researchgate.net |

| Thermomyces lanuginosus Lipase (TL IM) | Aromatic amines and acrylates | Methanol (B129727) | Not Specified | Continuous-flow synthesis of β-amino acid esters with excellent yields in 30 min. | mdpi.com |

Multi-Step Retrosynthetic Analysis for this compound Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available precursors through a series of logical disconnections. amazonaws.com For a derivative of this compound, such as its N-protected form (e.g., N-Boc), the analysis begins by identifying key functional groups and strategic bonds for disconnection.

A logical retrosynthetic pathway for an N-protected this compound derivative is as follows:

Target Molecule: N-Protected-(3R)-amino-4-(2,3-difluorophenyl)butanoic acid.

Disconnection 1 (Amide/Carbamate Bond): The first disconnection is typically at the nitrogen-acyl bond of the protecting group (e.g., Boc). This simplifies the target to the free β-amino acid, (3R)-3-Amino-4-(2,3-difluorophenyl)butanoic acid. This forward reaction is a standard protection step.

Disconnection 2 (C-N Bond): The key β-amino group can be disconnected via a functional group interconversion (FGI). The amino group can be envisioned as arising from the reduction of an azide, a nitrile, or from the reductive amination of a β-keto acid. A common strategy involves disconnecting the C-N bond, leading back to a precursor like a β-keto ester, such as ethyl 3-oxo-4-(2,3-difluorophenyl)butanoate. The forward synthesis would involve an asymmetric transamination or a similar chiral induction method.

Disconnection 3 (C-C Bond): The β-keto ester can be further simplified. A C-C bond disconnection between the alpha and beta carbons (relative to the ketone) suggests a Claisen condensation type reaction. This leads back to two simpler precursors: 2,3-difluorophenylacetic acid (or its ester derivative) and an acetate (B1210297) equivalent.

Disconnection 4 (Aryl-Alkyl C-C Bond): The 2,3-difluorophenylacetic acid can be disconnected at the bond between the aromatic ring and the acetic acid side chain. This leads to a 2,3-difluorobenzyl halide (e.g., bromide) and a cyanide source, which can be hydrolyzed to the acid.

Starting Materials: The final disconnection of the 2,3-difluorobenzyl halide points to 2,3-difluorotoluene, which can be halogenated, or directly to 2,3-difluoro-benzaldehyde, which can be reduced and then halogenated. Ultimately, the synthesis traces back to simple, commercially available starting materials like 2,3-difluoroaniline (B47769) or 1,2,3-trifluorobenzene.

This multi-step analysis provides a flexible blueprint, allowing for variations in reagents and reaction conditions to optimize the synthesis of the target molecule and its derivatives.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound and its analogues is paramount, especially for pharmaceutical applications. Optimization of reaction conditions is a critical process that involves systematically varying parameters such as temperature, solvent, catalyst, reactant concentrations, and reaction time.

A key step often requiring optimization is the introduction of the N-protecting group, such as the tert-butoxycarbonyl (Boc) group. In the synthesis of the closely related BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, the formation of condensation impurities is a significant issue that can lower the yield and complicate purification. google.com For instance, using dichloromethane (B109758) as a solvent for this step can lead to a higher percentage of these impurities, necessitating costly column chromatography. google.com

Patented methods highlight the importance of the solvent system in controlling impurity formation. google.com A method using a water-immiscible organic solvent has been shown to effectively control the generation of condensation impurities, resulting in high purity and yield. This process is also more stable, simpler to operate, and suitable for industrial-scale production. google.com The choice of base and the temperature of the reaction are also crucial. For example, performing the Boc-protection reaction at 20°C with sodium hydroxide (B78521) in a water-toluene system can significantly reduce impurity levels compared to other conditions. google.com

Continuous-flow synthesis offers another avenue for optimization, providing enhanced safety, better temperature control, and reduced reaction times compared to traditional batch processes. rsc.org For enzymatic reactions, such as the transaminase-catalyzed synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid, optimization involves screening different organic co-solvents, controlling the pH, and managing substrate inhibition to improve conversion efficiency. nus.edu.sg

Table 2: Optimization of Boc-Protection for (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid

| Solvent System | Base | Temperature | Reaction Time | Product Purity | Condensation Impurity | Reference |

|---|---|---|---|---|---|---|

| Toluene / Water | Sodium Hydroxide | 20 °C | 10 hours | 96.95% (in-process) | 0.117% | google.com |

| Methyl t-butyl ether | Triethylamine | 20 °C | 10 hours | 83.75% | ~6.23% | google.com |

| Dichloromethane | Not Specified | Not Specified | Not Specified | Lower purity | High | google.com |

| Toluene / Water | Sodium Hydroxide | 40 °C | 4 hours | 95% (in-process) | 0.15% | google.com |

| Toluene / Water | Sodium Hydroxide | 0 °C | 18 hours | 96% (in-process) | 0.15% | google.com |

Compound Reference Table

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Amino 4 2,3 Difluorophenyl Butyric Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, chemical environment, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For 3-Amino-4-(2,3-difluorophenyl)butyric acid, distinct signals are expected for the protons on the butyric acid backbone and the aromatic ring. The protons on the carbon adjacent to the carboxyl group (C2) typically appear in the 2-3 ppm range. hmdb.cachemicalbook.com The chiral methine proton at C3, bonded to the amino group, would likely resonate further downfield, and its signal would be split by the adjacent methylene (B1212753) protons. The protons of the C4 methylene group, being adjacent to the electron-withdrawing difluorophenyl ring, would also exhibit a characteristic downfield shift. The aromatic protons would appear in the typical aromatic region (~7-8 ppm), with their splitting patterns complicated by both proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. mdpi.com The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 170-180 ppm. hmdb.ca Carbons in the aromatic ring resonate in the 110-160 ppm range, with the carbons directly bonded to fluorine atoms showing large coupling constants (¹JCF), a key diagnostic feature. The aliphatic carbons of the butyric acid chain would appear in the upfield region of the spectrum (typically 20-60 ppm). nih.govmdpi.com

¹⁹F NMR: As fluorine is not naturally abundant in most biological systems, ¹⁹F NMR offers a background-free method to probe the environment of the fluorine atoms. ed.ac.uk It is highly sensitive to changes in the local chemical environment. ed.ac.uknih.gov For a 2,3-difluoro substitution pattern, two distinct signals would be observed. The precise chemical shifts and the coupling constant between them (³JFF) would provide definitive evidence for their ortho relationship. Further splitting of these signals would arise from couplings to the adjacent aromatic protons (³JHF and ⁴JHF).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁F₂NO₂, giving it a monoisotopic mass of approximately 215.07 Daltons.

Upon ionization in a mass spectrometer, the molecular ion (M⁺) is formed. govinfo.gov This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation for amines. This would result in the loss of the carboxyl-containing portion and the formation of a stable iminium ion.

Loss of small neutral molecules: The molecular ion could easily lose water (H₂O, -18 Da) or the carboxyl group as COOH (-45 Da).

Benzylic cleavage: Cleavage of the bond between C3 and C4 is highly probable, leading to the formation of a stable difluorobenzyl cation, which would be a prominent peak in the spectrum.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single-Crystal X-ray Diffraction Studies of Related Amino Acid Derivatives

While a crystal structure for this compound is not publicly documented, extensive studies on related amino acids provide a clear picture of its likely solid-state conformation. researchgate.nettandfonline.com Investigations of various α-, β-, and γ-amino acids, including those with hydrophobic side chains, show that molecules typically exist as zwitterions in the crystal lattice. nih.govresearchgate.net The crystal structure would reveal the precise torsion angles along the butyric acid backbone, defining the molecular shape, and the orientation of the difluorophenyl ring relative to the aliphatic chain. Studies on other fluorinated amino acids confirm the ability of crystallography to precisely locate the fluorine atoms and analyze their impact on molecular packing. researchgate.netnih.gov

Analysis of Hydrogen Bonding Networks and Supramolecular Synthons

The crystal packing of amino acids is dominated by hydrogen bonds formed between the charged ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. tandfonline.comnih.gov These interactions form predictable and recurring patterns known as supramolecular synthons. nih.gov The rational design of crystals often relies on understanding these synthons. nih.govacs.org In amino acid crystals, these synthons typically assemble molecules into layers or complex three-dimensional networks. tandfonline.comnih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Amino 4 2,3 Difluorophenyl Butyric Acid

Quantum Chemical Calculations (e.g., pKa, electrostatic potential analysis)

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule from first principles. These methods are invaluable for predicting parameters that are difficult or time-consuming to measure experimentally.

One of the most critical properties for a drug-like molecule is its acid dissociation constant (pKa), which influences its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental or calculated pKa values for 3-Amino-4-(2,3-difluorophenyl)butyric acid are not prominently available in the literature, predictions for structurally similar compounds offer valuable context. For instance, the related compound Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has a predicted pKa of 4.30 ± 0.10. The presence of electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the acidity of the carboxylic acid group and the basicity of the amino group.

Molecular electrostatic potential (ESP) analysis is another vital quantum mechanical tool that maps the charge distribution of a molecule. The ESP surface visualizes regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic attractions with biological targets. For this compound, the ESP map would highlight the negative potential around the electronegative oxygen atoms of the carboxyl group and the fluorine atoms, with positive potential localized around the hydrogens of the amino group.

Table 1: Predicted Physicochemical Properties of a Related Compound

| Compound Name | Property | Predicted Value |

|---|---|---|

| Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | pKa | 4.30 ± 0.10 |

Molecular Docking Simulations for Ligand-Target Interactions (e.g., for related compounds)

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. Although docking studies specifically for this compound are not widely published, research on analogous compounds provides insight into its potential biological targets.

Given its structural similarity to γ-aminobutyric acid (GABA), a primary target for investigation is the GABAergic system. Fluorinated GABA analogues are known to be valuable tools for probing the binding modes of GABA receptors. nih.gov Docking studies on other difluorophenyl-containing compounds against the GABA-A receptor have been performed. For example, (E)-3-(3,5-difluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one demonstrated a significant binding affinity of -8.0 kcal/mol. nih.gov

Another relevant target is aminobutyrate transaminase (ABAT), the enzyme responsible for GABA degradation. In silico analyses of various GABA derivatives against human ABAT have been conducted to evaluate their inhibitory potential. researchgate.netresearchgate.net For instance, N-(2,4-Difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide, a related difluorophenyl compound, was included in docking studies against this enzyme. researchgate.netresearchgate.net

Furthermore, the 2,3-difluorophenyl moiety is present in potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, suggesting a completely different class of potential targets. aston.ac.uknih.gov

Table 2: Example Molecular Docking Results for Related Difluorophenyl Compounds

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| (E)-3-(3,5-difluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | GABA-A Receptor | -8.0 nih.gov |

| N-(2,4-Difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide | Aminobutyrate Transaminase (ABAT) | Not explicitly stated, but part of a studied series researchgate.netresearchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its interactions with a target protein over time. This method complements the static picture provided by molecular docking.

MD simulations are used to assess the stability of a ligand's binding pose as predicted by docking. researchgate.net By simulating the ligand-protein complex in a solvated, physiological environment, researchers can analyze metrics such as the root-mean-square deviation (RMSD) of the ligand to confirm if it remains stably bound in the active site. The persistence of key interactions, like hydrogen bonds, over the course of the simulation further validates the binding mode.

For this compound itself, MD simulations would be crucial for exploring its conformational landscape. The flexible butyric acid chain can adopt numerous conformations, and the presence of fluorine atoms can introduce stereoelectronic effects that favor certain spatial arrangements (conformers). Understanding which low-energy conformations are most populated in solution is key to identifying the bioactive conformation that is recognized by a receptor. While specific MD studies on this exact molecule are scarce, the general methodology is well-established for analyzing amino acids and their derivatives. nih.gov

Table 3: Typical Parameters and Analyses in Molecular Dynamics Simulations

| Parameter/Analysis | Description |

|---|---|

| Force Field | A set of parameters (e.g., AMBER, CHARMM) used to calculate the potential energy of the system. |

| Simulation Time | The duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range, to ensure adequate sampling of molecular motions. |

| Ensemble | The thermodynamic conditions (e.g., NVT, NPT) under which the simulation is run, controlling variables like temperature and pressure. |

| RMSD Analysis | Root-Mean-Square Deviation; measures the average deviation of atomic positions, used to assess the stability of the protein and the ligand's binding pose. |

| RMSF Analysis | Root-Mean-Square Fluctuation; measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time to identify stable interactions between the ligand and target. |

Preclinical Mechanistic Biological Activity and Molecular Interactions of 3 Amino 4 2,3 Difluorophenyl Butyric Acid

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action (e.g., for similar fluorinated β-amino acid derivatives)

The introduction of fluorine into β-amino acids can significantly alter their biological properties, often transforming them into potent enzyme inhibitors. researchgate.netresearchgate.net Fluorine's high electronegativity and relatively small size make it a unique tool in inhibitor design, capable of creating "suicide substrates" or mechanism-based inactivators. nih.gov These inhibitors are processed by the target enzyme, leading to the formation of a reactive species that covalently binds to and irreversibly inactivates the enzyme. exlibrisgroup.com

Studies on various fluorinated amino acids demonstrate their potential as inhibitors for a range of enzymes. For instance, fluorinated pyrimidines and fluoro-sugars have been shown to cause covalent adduction of active site residues in enzymes like thymidylate synthase and glycosidases. nih.gov The kinetic profile of such inhibition is typically time-dependent, reflecting the covalent modification of the enzyme. exlibrisgroup.com

For example, research on fluorinated benzenesulfonamides revealed their ability to inhibit the aggregation of Amyloid-β peptide, a process implicated in Alzheimer's disease. The inhibition extent varied based on the specific chemical structure, highlighting a clear structure-activity relationship. researchgate.net Similarly, lipase-catalyzed hydrolysis has been employed for the kinetic resolution of racemic fluorinated β-amino acid esters, yielding enantiomerically pure compounds with high efficiency, which is crucial for developing selective drugs. mdpi.com

Table 1: Examples of Enzyme Inhibition by Fluorinated Amino Acid Derivatives

| Compound Class | Target Enzyme/Process | Inhibition Type | Key Finding | Citation |

|---|---|---|---|---|

| Fluorinated Benzenesulfonamides | Amyloid-β Aggregation | Non-covalent Inhibition | Slowed aggregation process more than three-fold. | researchgate.net |

| (S)-4-amino-5-fluoropentanoic acid (AFPA) | L-glutamic acid decarboxylase (GAD) | Competitive Inhibition | Potent inhibitor. | nih.gov |

| β,β,β-trifluoroalanine | γ-cystathionase | Covalent Inactivation | Stoichiometric attachment and irreversible inactivation. | exlibrisgroup.com |

| (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) | GABA aminotransferase (GABA-AT) | Mechanism-based Inactivation | 186 times more efficient than vigabatrin. | nih.gov |

Investigation of Enzyme Inactivation Mechanisms (e.g., PLP-dependent enzymes)

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast number of enzymatic reactions involving amino acids, such as transamination, decarboxylation, and elimination reactions. nih.govfrontiersin.org PLP-dependent enzymes are frequent targets for mechanism-based inactivators due to the chemistry of the PLP cofactor. nih.govnih.gov

The inactivation mechanism for many fluorinated amino acid derivatives targeting PLP-dependent enzymes often follows a "suicide substrate" pathway. exlibrisgroup.com The process typically involves:

Schiff Base Formation: The amino group of the inhibitor forms a Schiff base (an external aldimine) with the enzyme-bound PLP. exlibrisgroup.comfrontiersin.org

Elimination of Fluoride (B91410): An enzymatic base abstracts a proton, leading to the elimination of a fluoride ion (HF). This step is facilitated by the electron-withdrawing nature of the fluorine atom. exlibrisgroup.com

Formation of a Reactive Intermediate: This elimination generates a highly reactive electrophilic species, such as a β-halo-α,β-unsaturated imine, which is an activated Michael acceptor. exlibrisgroup.com

Covalent Adduction: A nucleophilic residue in the enzyme's active site attacks the reactive intermediate, resulting in a stable, covalent bond. This covalent modification leads to the irreversible inactivation of the enzyme. nih.govexlibrisgroup.com

This mechanism has been demonstrated for the inactivation of enzymes like γ-cystathionase by β,β,β-trifluoroalanine and alanine (B10760859) racemase by polyhaloalanines. exlibrisgroup.com However, selectivity is a significant challenge, as many PLP-dependent enzymes share similar catalytic mechanisms. nih.gov Interestingly, studies on (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) showed it inactivates ornithine aminotransferase (OAT) and GABA-aminotransferase (GABA-AT) but acts as an alternate substrate for aspartate aminotransferase (Asp-AT), demonstrating that subtle structural differences between enzymes can be exploited to achieve selectivity. nih.gov

Receptor Binding Profile and Selectivity Studies (e.g., for 3-Amino-4-(2,5-difluorophenyl)butyric Acid)

The receptor binding profile of β-amino acid derivatives is critical for determining their pharmacological effects. Given its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), 3-Amino-4-(2,3-difluorophenyl)butyric acid is expected to interact with GABA receptors. Studies on analogous compounds provide a framework for its likely binding characteristics.

For example, research on a series of imidazodiazepines, which are positive allosteric modulators of GABA-A receptors, has shown that subtle structural changes can dramatically affect subtype selectivity. mdpi.com The introduction of a phenyl group at certain positions can enhance selectivity for specific receptor subtypes, such as the α5-containing GABA-A receptors, which are implicated in cognition and anxiety. mdpi.com

The stereochemistry of these molecules also plays a crucial role. Studies on the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) at GABA-C receptors revealed that the R-enantiomer was a more potent agonist than the S-enantiomer, demonstrating clear enantioselectivity. nih.gov In contrast, for compounds like 4-amino-5-fluoro-3-phenylpentanoic acid, the incorporation of a phenyl group conferred selectivity for GABA aminotransferase over L-glutamic acid decarboxylase (GAD), even though the compounds themselves were reversible competitive inhibitors rather than inactivators. nih.gov

While specific binding data for this compound is not available, data for a preferential dopamine (B1211576) D3 versus D2 receptor antagonist, S33138, illustrates the high-affinity binding that can be achieved with complex molecules (pKi of 8.7 at human D3 receptors). nih.gov This underscores the potential for highly selective receptor interactions with appropriately designed ligands.

Table 2: Receptor Binding and Selectivity of Related Compounds

| Compound | Target Receptor | Binding Affinity/Action | Selectivity Profile | Citation |

|---|---|---|---|---|

| S33138 | Dopamine D3 Receptor | pKi = 8.7 (Antagonist) | ~25-fold higher affinity for D3 vs. D2 receptors. | nih.gov |

| (R)-GABOB | GABA-C Receptor | Full Agonist | R > S enantioselectivity. | nih.gov |

| (S)-GABOB | GABA-A Receptor | Agonist | S > R enantioselectivity. | nih.gov |

| 4-amino-5-fluoro-3-phenylpentanoic acid | GABA aminotransferase | Competitive Inhibitor (Ki < Km for GABA) | Selective for GABA-AT over GAD. | nih.gov |

Modulation of Protein Conformation and Folding (informed by studies on related chemical chaperones)

Certain small molecules, known as chemical chaperones, can assist in the proper folding of proteins and stabilize their native conformation. This is particularly relevant in diseases associated with protein misfolding and aggregation, which can lead to endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR). nih.govplos.org

4-phenylbutyric acid (4-PBA), a compound structurally related to the phenylbutyric acid core of the title compound, is a well-established chemical chaperone. nih.govnih.gov 4-PBA functions by interacting with the exposed hydrophobic regions of unfolded or misfolded proteins, thereby reducing protein aggregation, promoting proper refolding, and alleviating ER stress. mdpi.comamegroups.org This action has been shown to mitigate the UPR in various cell types and disease models. nih.govmdpi.com For instance, 4-PBA can inhibit adipogenesis by modulating the UPR and has been shown to bind to human serum albumin, inducing conformational changes that stabilize the protein. nih.govplos.org

The proposed mechanism for chemical chaperones like 4-PBA involves:

Stabilizing Protein Conformation: By binding to hydrophobic patches on misfolded proteins, they prevent aggregation and provide a more favorable environment for correct folding. nih.govamegroups.org

Reducing ER Stress: By facilitating protein folding, they decrease the load of unfolded proteins in the ER, which in turn downregulates the UPR signaling pathways. nih.govmdpi.com Studies show 4-PBA treatment can decrease the expression of ER stress markers like GRP78 and reduce the phosphorylation of key UPR sensors. nih.govnih.gov

Given the structural similarity, it is plausible that this compound could exhibit similar chemical chaperone properties, potentially modulating the conformation and folding of specific proteins, although this would require direct experimental verification.

Structure-Activity Relationships and Pharmacophore Modeling for Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For β-amino acid derivatives, SAR investigations have revealed key structural features that govern their potency and selectivity. nih.gov

Pharmacophore modeling, a computational method, identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. tandfonline.com This approach is particularly valuable when the experimental structure of the target is unknown. tandfonline.com For GABA analogues, pharmacophore models have been developed to understand their interaction with GABA uptake carriers and GABA-A receptors. tandfonline.comnih.gov

Key findings from SAR and pharmacophore studies on related compounds include:

The Phenyl Ring: The substitution pattern on the phenyl ring is critical. In a series of HIV-1 capsid binders based on phenylalanine, the core phenyl group was found to be crucial for maintaining antiviral activity through hydrophobic interactions. mdpi.com Similarly, for citalopram (B1669093) analogues, substitutions on the phenyl ring significantly influenced binding affinity at monoamine transporters. nih.gov

The Amino and Carboxylic Acid Groups: These groups are fundamental for mimicking the endogenous ligand (e.g., GABA). Pharmacophore models for GABA-A modulators and GABA uptake inhibitors consistently feature sites corresponding to these functional groups, which are involved in key hydrogen bonding or ionic interactions. tandfonline.comnih.gov

Conformational Flexibility: The conformation of the molecule is a key determinant of its activity. For GABA analogues, the ability to adopt specific low-energy conformations is considered a crucial criterion for selective interaction with its various targets. tandfonline.com

Fluorine Substitution: The strategic placement of fluorine atoms can enhance metabolic stability and improve binding affinity. researchgate.net In some cases, it is integral to the mechanism of action, as seen in mechanism-based inhibitors. researchgate.net

A general pharmacophore model for GABA uptake inhibitors includes features for the amino group, the carboxyl group, and a hydrophobic region corresponding to the carbon backbone and any aromatic substituents. nih.gov The specific distances and angles between these features define the selectivity for different GABA-related targets.

Table 3: Key Structural Features and Their Role in Biological Activity

| Structural Feature | Role in Activity | Example Compound Class | Citation |

|---|---|---|---|

| Phenyl Ring Substituents | Modulates binding affinity and selectivity through hydrophobic and electronic interactions. | Citalopram Analogues, Phenylalanine Derivatives | mdpi.comnih.gov |

| β-Amino Acid Backbone | Mimics endogenous ligands (e.g., Aspartate in RGD mimetics); determines core geometry. | Integrin Antagonists | nih.gov |

| Amino Group | Essential for interaction with receptor/enzyme active sites (e.g., hydrogen bonding, ionic interactions). | GABA Uptake Inhibitors | nih.govacs.org |

| Carboxyl Group | Essential for interaction with receptor/enzyme active sites (e.g., hydrogen bonding, ionic interactions). | GABA-A Modulators | tandfonline.com |

| Fluorine Atoms | Can enhance metabolic stability, improve binding, and enable mechanism-based inactivation. | Fluorinated β-Amino Acids | researchgate.netresearchgate.net |

Synthesis and Preclinical Evaluation of 3 Amino 4 2,3 Difluorophenyl Butyric Acid Derivatives

Design Principles for Novel Difluorophenyl Butyric Acid Derivatives

The design of novel difluorophenyl butyric acid derivatives is rooted in the strategic incorporation of fluorine atoms to modulate the physicochemical and pharmacological properties of the lead compound. While specific design principles for 3-Amino-4-(2,3-difluorophenyl)butyric acid are not extensively documented in publicly available literature, the rationale can be inferred from the broader field of medicinal chemistry and studies on related fluorinated molecules.

The introduction of fluorine into a drug candidate is a well-established strategy to enhance various properties. mdpi.comnih.gov Key considerations include:

Metabolic Stability: Fluorine's high bond energy with carbon can block metabolic oxidation at the site of substitution, thereby increasing the compound's half-life. mdpi.com For a phenyl ring, this can prevent hydroxylation, a common metabolic pathway.

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a crucial factor for bioavailability. mdpi.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with target proteins through dipole-dipole or hydrogen bond interactions. mdpi.comresearchgate.net Fluorine can also act as a bioisostere of a hydrogen atom or a hydroxyl group, allowing it to occupy similar spaces in a protein's binding pocket while offering different electronic properties. researchgate.net

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to stereoelectronic effects, which can be critical for optimal binding to a biological target. researchgate.net

The specific placement of two fluorine atoms on the phenyl ring, as in the 2,3-difluoro substitution pattern, is a deliberate design choice. The ortho and meta positions of the fluorine atoms are expected to induce significant electronic and steric changes compared to other isomers like the 3,4-difluoro or 2,4,5-trifluoro analogues, which are more commonly studied as intermediates for drugs like sitagliptin. google.com The 2,3-difluoro pattern would create a unique electronic environment on the phenyl ring, potentially influencing its interaction with target enzymes or receptors in a distinct manner compared to other isomers.

Synthetic Routes to Diverse Derivatives

A plausible synthetic strategy for this compound and its derivatives would likely involve the following key steps:

Starting Material: The synthesis would commence with a suitably substituted 2,3-difluorophenyl derivative, such as 2,3-difluorobenzaldehyde (B42452) or 2,3-difluorophenylacetic acid.

Carbon Chain Elongation: Various methods could be employed to build the four-carbon butyric acid chain. This could involve aldol-type condensations, Wittig reactions, or the use of organometallic reagents.

Introduction of the Amino Group: The amino group at the 3-position is a critical feature. This is often introduced via stereoselective methods to obtain the desired enantiomer, as biological activity is frequently stereospecific. Common methods include the use of chiral auxiliaries, asymmetric hydrogenation of an enamine intermediate, or enzymatic transamination. nus.edu.sg

Functional Group Manipulations and Protection/Deprotection: The synthesis would likely involve the use of protecting groups for the amino and carboxylic acid functionalities to prevent unwanted side reactions. For instance, the amino group is often protected with a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions. google.com

A representative, though generalized, synthetic approach is outlined below:

| Step | Description | Key Reagents and Conditions |

| 1 | Condensation | 2,3-Difluorobenzaldehyde with a malonic acid derivative |

| 2 | Decarboxylation | Heating to remove one of the carboxyl groups |

| 3 | Formation of an Enamine | Reaction with a chiral amine or ammonia (B1221849) followed by protection |

| 4 | Asymmetric Reduction | Catalytic hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex) to set the stereocenter |

| 5 | Hydrolysis | Removal of protecting groups to yield the final amino acid |

This table is illustrative and based on general synthetic strategies for similar compounds. The actual reagents and conditions would need to be optimized for the specific 2,3-difluoro substrate.

Comparative Biological Activity Studies of Derivatives

Direct comparative biological activity studies for a series of difluorophenyl butyric acid derivatives that explicitly include the 2,3-difluoro isomer are not prominently featured in the available scientific literature. However, studies on related fluorinated γ-aminobutyric acid (GABA) analogues and other fluorinated compounds provide valuable insights into how fluorine substitution can impact biological activity. nih.govresearchgate.net

For instance, research on fluorinated conformationally-restricted GABA analogues has shown that the introduction of fluorine can significantly enhance inhibitory potency against enzymes like GABA aminotransferase (GABA-AT). nih.gov The potency often varies depending on the number and position of the fluorine atoms. nih.gov

To illustrate the potential for differential activity among isomers, the following table presents hypothetical inhibitory concentration (IC₅₀) values for a generic enzyme, based on the general principles observed in studies of other fluorinated compounds.

| Compound | Substitution Pattern | Hypothetical IC₅₀ (nM) |

| Derivative A | 2,3-difluoro | Data not available |

| Derivative B | 3,4-difluoro | 150 |

| Derivative C | 2,4-difluoro | 200 |

| Derivative D | 2,5-difluoro | 125 |

| Derivative E | 3,5-difluoro | 95 |

Note: The IC₅₀ values in this table are for illustrative purposes only and are not based on actual experimental data for 3-Amino-4-(difluorophenyl)butyric acid derivatives. They are intended to demonstrate the potential for variation in biological activity based on the fluorine substitution pattern, as has been observed for other classes of fluorinated compounds. nih.gov

The biological activity of such derivatives could be assessed through various in vitro assays, including:

Enzyme Inhibition Assays: To determine the potency of the compounds against a specific enzyme target. eurekaselect.comnih.gov

Receptor Binding Assays: To measure the affinity of the compounds for a particular receptor.

In Vitro Cellular Responses: To evaluate the effects of the compounds on cellular processes such as proliferation, apoptosis, or signaling pathways.

Fluorine's Role in Modulating Derivative Bioactivity and Metabolic Stability

The strategic placement of fluorine atoms is a cornerstone of modern drug design, and the 2,3-difluoro substitution pattern in this compound derivatives would be expected to have a profound impact on their bioactivity and metabolic stability. mdpi.comresearchgate.net

Modulation of Bioactivity:

The electron-withdrawing nature of the two fluorine atoms at the ortho and meta positions would significantly alter the electronic properties of the phenyl ring. mdpi.com This can influence:

pKa: The acidity of the carboxylic acid group and the basicity of the amino group can be fine-tuned by the electronic effects of the fluorine atoms, which can affect the ionization state of the molecule at physiological pH and its interaction with biological targets. mdpi.com

Molecular Conformation: The presence of a fluorine atom at the ortho position can introduce a steric hindrance that influences the preferred rotational angle (dihedral angle) between the phenyl ring and the butyric acid side chain. This conformational restriction can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity for a target. researchgate.net

Enhancement of Metabolic Stability:

One of the most significant roles of fluorine in drug design is to block metabolically labile sites. mdpi.com The phenyl ring is a common site of oxidative metabolism by cytochrome P450 enzymes, typically leading to hydroxylation.

The following table illustrates how the 2,3-difluoro substitution pattern could protect the aromatic ring from metabolic attack compared to an unsubstituted phenyl ring.

| Position on Phenyl Ring | Unsubstituted Phenyl | 2,3-Difluorophenyl | Predicted Metabolic Fate |

| 2 | C-H | C-F | Fluorine at this position is expected to block hydroxylation. |

| 3 | C-H | C-F | Fluorine at this position is expected to block hydroxylation. |

| 4 | C-H | C-H | This position remains a potential site for metabolism, although the electronic effects of the adjacent fluorine atoms may reduce its susceptibility. |

| 5 | C-H | C-H | This position also remains a potential site for metabolism. |

| 6 | C-H | C-H | This position is sterically hindered by the side chain and less likely to be a primary site of metabolism. |

By blocking the ortho and meta positions, the 2,3-difluoro substitution pattern is anticipated to significantly enhance the metabolic stability of the compound, leading to a longer in vivo half-life and potentially improved therapeutic efficacy. researchgate.net

Advanced Analytical Method Development for Research Applications of 3 Amino 4 2,3 Difluorophenyl Butyric Acid

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Methodologies (informed by quantification studies for related compounds)

The quantification of 3-Amino-4-(2,3-difluorophenyl)butyric acid, particularly at low concentrations in complex biological samples, necessitates highly sensitive and specific analytical techniques. While dedicated LC-HRMS methods for this specific analyte are not extensively documented in public literature, robust methodologies can be developed based on established protocols for structurally related γ-aminobutyric acid (GABA) analogues, such as pregabalin (B1679071) and gabapentin. researchgate.net These methods typically involve liquid chromatography for separation followed by high-resolution mass spectrometry for detection and quantification.

The general workflow begins with sample preparation, often involving protein precipitation with an organic solvent like acetonitrile (B52724) or methanol (B129727) to remove larger biomolecules from the matrix. mdpi.com This is followed by chromatographic separation, commonly achieved using a reversed-phase column (e.g., C18). mdpi.com The mobile phase usually consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. mdpi.com

High-resolution mass spectrometry offers significant advantages over traditional triple quadrupole (MS/MS) systems by providing highly accurate mass measurements, which enhances specificity and reduces potential interferences from matrix components. researchgate.net Detection is performed in positive ion mode using an electrospray ionization (ESI) source. Quantification is based on the accurate mass of the protonated molecule [M+H]⁺. The development of such a method would be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability. mdpi.com

Table 1: Illustrative LC-HRMS Parameters for Quantification of GABA Analogues

| Parameter | Specification | Purpose |

| Sample Preparation | Protein Precipitation with Acetonitrile | Removes interfering proteins from biological samples (e.g., plasma). mdpi.com |

| LC Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 2.6 µm) | Separates the analyte from other sample components based on hydrophobicity. mdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid | Facilitates analyte elution and promotes efficient protonation for MS detection. |

| Flow Rate | 0.5 - 0.8 mL/min | Controls the speed of the separation and analyte retention time. mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions of the analyte for mass analysis. |

| Detection Mode | High Resolution-Full Scan or Targeted SIM | Provides high mass accuracy for confident identification and quantification. |

| Quantification Range | ~0.1 - 1000 ng/mL | Defines the linear range of the assay, adaptable based on required sensitivity. researchgate.netmdpi.com |

| Internal Standard | Structurally related stable isotope-labeled analogue | Corrects for variability during sample preparation and analysis. |

Development of Chiral Separation Techniques for Enantiomers

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. As enantiomers can exhibit different biological activities, their separation and individual analysis are critical. chromatographytoday.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. sigmaaldrich.com

The development of a chiral separation method involves selecting an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For β-amino acids like the target compound, several types of CSPs have proven effective:

Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids. sigmaaldrich.com They offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, and are compatible with a range of mobile phases. sigmaaldrich.com

Ligand Exchange CSPs: These columns utilize a chiral ligand (often an amino acid like phenylalanine) coated on the stationary phase support, along with a metal ion (typically copper) in the mobile phase. chromatographytoday.com The enantiomers form diastereomeric ternary complexes with the stationary phase ligand and the copper ion, enabling separation.

Brush-Type CSPs: These involve a chiral molecule covalently bonded to the silica (B1680970) support. For amino acids, derivatization (e.g., with FMOC or dansyl chloride) is often required to enhance interaction with the CSP and improve detection. chromatographytoday.comnih.gov

Crown Ether-Based CSPs: These are highly effective for separating primary amino acids, relying on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity. mdpi.com

The optimization of the separation involves adjusting the mobile phase composition (e.g., the type and percentage of organic modifier), pH, buffer concentration, and column temperature to achieve baseline resolution of the enantiomers. nih.gov

Table 2: Comparison of Chiral Stationary Phases for β-Amino Acid Separation

| CSP Type | Separation Mechanism | Typical Mobile Phase | Derivatization Required? | Key Advantages |

| Macrocyclic Glycopeptide | H-bonding, ionic, inclusion complexation sigmaaldrich.com | Polar organic, reversed-phase, polar ionic sigmaaldrich.com | Often not required | Broad applicability for polar and ionic compounds. sigmaaldrich.com |

| Ligand Exchange | Diastereomeric metal complex formation chromatographytoday.com | Aqueous with copper salts (e.g., CuSO₄) chromatographytoday.com | No | Useful for analytes lacking a UV chromophore. chromatographytoday.com |

| Pirkle (Brush-Type) | π-π interactions, H-bonding, dipole-dipole | Normal phase (e.g., hexane/ethanol) | Usually required | High efficiency for derivatized analytes. chromatographytoday.com |

| Crown Ether | Host-guest inclusion complexation mdpi.com | Aqueous acidic (e.g., perchloric acid) | No | Excellent for primary amines. chromatographytoday.com |

Spectrophotometric Assays for Kinetic Measurements

Spectrophotometric assays provide a powerful tool for studying the kinetics of enzyme inhibition, which is a key application for many GABA analogues. A common method for assessing the interaction of compounds like this compound with GABA aminotransferase (GABA-AT) involves a coupled enzyme assay. nih.govtandfonline.com

GABA-AT catalyzes the degradation of GABA to succinic semialdehyde. nih.gov This reaction can be coupled to a second reaction catalyzed by succinic semialdehyde dehydrogenase (SSDH). SSDH oxidizes succinic semialdehyde to succinate (B1194679) while simultaneously reducing β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP⁺) to β-NADPH. nih.govtandfonline.com The formation of β-NADPH can be continuously monitored by measuring the increase in absorbance at a wavelength of 340 nm. nih.gov

When an inhibitor like this compound is introduced, the rate of the GABA-AT reaction decreases, leading to a reduced rate of β-NADPH formation. By measuring the reaction rates at various concentrations of the substrate and the inhibitor, key kinetic parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki) can be determined. tandfonline.comdrugbank.com This provides quantitative insight into the potency and mechanism of inhibition.

An alternative kinetic method involves a chemical reaction, such as the formation of a colored complex with ninhydrin (B49086). The reaction between the primary amine of the amino acid and ninhydrin produces a colored product (Ruhemann's purple), which can be monitored spectrophotometrically at approximately 575 nm. researchgate.net By following the absorbance change over time, reaction kinetics can be established and used for quantification. researchgate.net

Table 3: Components of a Coupled Spectrophotometric Assay for GABA-AT Kinetics

| Component | Role in Assay |

| GABA-AT (Enzyme) | The primary enzyme of interest; its activity is measured. nih.gov |

| GABA (Substrate) | The natural substrate for GABA-AT. tandfonline.com |

| α-Ketoglutarate (Co-substrate) | Accepts the amino group from GABA during the transamination reaction. tandfonline.com |

| Inhibitor | The test compound (e.g., this compound) being evaluated. |

| SSDH (Coupling Enzyme) | Catalyzes the second reaction, linking GABA-AT activity to a measurable signal. nih.gov |

| β-NADP⁺ (Co-factor) | Reduced to β-NADPH by SSDH; its formation is the basis of the signal. nih.gov |

| Buffer | Maintains a constant and optimal pH for the enzymatic reactions. |

| Spectrophotometer | Instrument used to measure the change in absorbance at 340 nm over time. nih.gov |

Research Trends and Future Perspectives in 3 Amino 4 2,3 Difluorophenyl Butyric Acid Chemistry

Integration with Peptide and Protein Science

The introduction of non-canonical amino acids like 3-amino-4-(2,3-difluorophenyl)butyric acid into peptide sequences is a burgeoning field with significant therapeutic potential. mdpi.comnih.gov These modified amino acids can act as unique building blocks, enabling the synthesis of peptides with enhanced properties. nih.gov

The incorporation of fluorinated amino acids can increase the metabolic stability of peptides by protecting them from enzymatic degradation. nih.gov The strong C-F bond is resistant to cleavage, which can prolong the half-life of a peptide therapeutic in vivo. Furthermore, the difluorophenyl moiety can modulate the lipophilicity of the peptide, potentially improving its cell permeability and bioavailability. mdpi.com

The introduction of a β-amino acid into a peptide chain composed of α-amino acids induces significant conformational changes. nih.gov The altered backbone spacing can lead to the formation of novel secondary structures, such as β-turns or helices, which may not be accessible with natural amino acids alone. nih.govenamine.net These conformational alterations can, in turn, influence the peptide's binding affinity and selectivity for its biological target. The specific gauche effects and electrostatic interactions introduced by the difluorophenyl group would further dictate the local and global conformation of the peptide. While direct conformational studies on peptides containing this compound are not yet prevalent in the literature, techniques like NMR and circular dichroism spectroscopy on analogous peptides provide a framework for such future investigations. nih.govmit.edu

Future research will likely focus on the systematic incorporation of this compound into bioactive peptides to explore its impact on structure-activity relationships. This could lead to the development of novel peptide-based drugs with improved therapeutic profiles. nih.gov

| Research Area | Potential Impact of this compound Integration | Relevant Analytical Techniques |

| Metabolic Stability | Increased resistance to proteolysis due to the unnatural β-amino acid structure and strong C-F bonds. | In vitro plasma stability assays, Proteolytic degradation assays |

| Conformational Control | Induction of unique secondary structures (e.g., β-turns, helices) influencing target binding. | Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), X-ray Crystallography |

| Bioavailability | Modulation of lipophilicity to enhance membrane permeability and oral absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability assays |

| Biological Activity | Alteration of binding affinity and selectivity for therapeutic targets. nih.gov | Receptor binding assays, Enzyme inhibition assays |

Emerging Synthetic Methodologies for Fluorinated Amino Acids

The development of efficient and stereoselective methods for the synthesis of fluorinated amino acids is a critical area of research. researchgate.netbenthamscience.com For this compound, the key challenges lie in the stereocontrolled introduction of the amino group and the construction of the carbon backbone adjacent to the difluorinated aromatic ring.

Recent advances in catalysis have provided powerful tools for the synthesis of β-amino acids. rsc.orgillinois.edu Asymmetric hydrogenation and transfer hydrogenation of β-enamino esters or β-keto esters are prominent methods for establishing the chiral center. nih.gov The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can afford high enantioselectivities. nih.gov

Another emerging strategy is the use of organocatalysis. Chiral Brønsted acids or bases can catalyze the enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, providing a direct route to protected β-amino acids. researchgate.net Furthermore, enzymatic resolutions, employing lipases or other hydrolases, offer a green and highly selective method for separating racemic mixtures of fluorinated amino acid precursors. mdpi.com

The synthesis of the difluorophenyl-containing starting materials often involves multi-step sequences. For instance, a common approach is the Rodionov reaction, which involves the condensation of an aldehyde (2,3-difluorobenzaldehyde) with malonic acid and ammonia (B1221849) or an amine. mdpi.com Subsequent transformations can then introduce the desired stereochemistry and protecting groups.

The table below summarizes some of the emerging synthetic methodologies applicable to the preparation of this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Rh, Ru) with chiral ligands to reduce a prochiral enamine or ketoester precursor. nih.gov | High enantioselectivity, potential for scalability. |

| Organocatalytic Conjugate Addition | Employment of small chiral organic molecules to catalyze the stereoselective addition of an amine to an α,β-unsaturated ester. researchgate.net | Metal-free, mild reaction conditions. |

| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture of a precursor ester. mdpi.com | High enantiopurity, environmentally friendly. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to a precursor molecule to direct a stereoselective reaction, followed by removal of the auxiliary. nih.gov | Reliable and predictable stereochemical outcome. |

Advanced Mechanistic Investigations

The unique electronic properties of the difluorophenyl group in this compound make it an intriguing subject for advanced mechanistic studies. The fluorine atoms act as powerful electron-withdrawing groups, which can influence the reactivity of the entire molecule.

One area of significant interest is the potential for this compound and its derivatives to act as enzyme inhibitors. mdpi.com The difluorophenyl moiety could engage in specific interactions with enzyme active sites, including halogen bonding and dipole-dipole interactions. Mechanistic studies could involve kinetic analysis of enzyme inhibition to determine the mode of action (e.g., competitive, non-competitive, or irreversible). mdpi.com For example, a related compound, 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione, has been shown to be a potent inhibitor of carboxylesterases. mdpi.com

Computational chemistry offers a powerful tool for investigating the reaction mechanisms and conformational properties of fluorinated molecules. nih.govacs.org Density functional theory (DFT) calculations can be used to model transition states and reaction pathways, providing insights into the stereoselectivity of synthetic reactions. montclair.edu Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of peptides containing this amino acid, helping to rationalize its impact on peptide structure and function. nih.gov These computational approaches, in conjunction with experimental data from techniques like NMR spectroscopy, can provide a detailed understanding of the molecule's behavior at a molecular level.

Future research in this area will likely focus on elucidating the mechanisms of action of peptides and other bioactive molecules containing this compound. This will involve a combination of experimental and computational approaches to understand how the unique properties of this fluorinated amino acid contribute to its biological effects.

| Investigation Area | Key Questions to Address | Methodologies |

| Enzyme Inhibition Mechanisms | What is the mode of inhibition (competitive, non-competitive, irreversible)? Which amino acid residues in the active site are involved in binding? | Enzyme kinetics, X-ray crystallography of enzyme-inhibitor complexes, Site-directed mutagenesis. mdpi.com |

| Reaction Mechanism Analysis | What are the transition state structures and activation energies for key synthetic steps? How does the difluorophenyl group influence reactivity and stereoselectivity? | Computational chemistry (DFT), Kinetic isotope effect studies. montclair.edu |

| Conformational Analysis | What are the preferred solution-state conformations of peptides containing this residue? How do these conformations relate to biological activity? | NMR spectroscopy (NOE, J-coupling), Molecular dynamics (MD) simulations. nih.govnih.gov |

| Halogen Bonding Interactions | Does the difluorophenyl group participate in halogen bonding with biological macromolecules? | High-resolution X-ray crystallography, Computational modeling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.